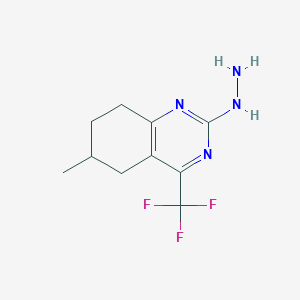
2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(triflioromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a tetrahydroquinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE typically involves the reaction of 2-chloro-4-(trifluoromethyl)-6-methylpyridine with hydrazine hydrate in ethanol. The reaction mixture is refluxed until the starting material is completely consumed, as indicated by thin-layer chromatography (TLC). The solvent is then removed under vacuum, and the resulting product is extracted with ether and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while reduction may produce hydrazones or amines.
科学研究应用
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE involves its interaction with molecular targets through its hydrazinyl and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Shares a similar structure but lacks the tetrahydroquinazoline ring.
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a tetrahydroquinazoline ring.
Uniqueness
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is unique due to the presence of both the hydrazinyl and trifluoromethyl groups on a tetrahydroquinazoline ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H13F3N4 |
|---|---|
分子量 |
246.23 g/mol |
IUPAC 名称 |
[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hydrazine |
InChI |
InChI=1S/C10H13F3N4/c1-5-2-3-7-6(4-5)8(10(11,12)13)16-9(15-7)17-14/h5H,2-4,14H2,1H3,(H,15,16,17) |
InChI 键 |
OYAKIVPMEGGBCM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)C(=NC(=N2)NN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















